2-(5-Methyl-2-thienyl)ethanamine

Lipophilicity Physicochemical profiling Medicinal chemistry

2-(5-Methyl-2-thienyl)ethanamine is a C7–thiophene ethylamine building block (molecular weight 141.23 g·mol⁻¹, LogP 2.26) in which a primary amine is tethered to the 2‑position of a 5‑methyl‑substituted thiophene ring. The methyl substituent at the five‑position of the heterocycle distinguishes it from the widespread unsubstituted 2‑thiopheneethanamine (MW 127.21, LogP ~1.95) and provides an electronically and sterically distinct scaffold for downstream derivatization.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 30433-92-2
Cat. No. B1340644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-2-thienyl)ethanamine
CAS30433-92-2
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)CCN
InChIInChI=1S/C7H11NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3
InChIKeyVAYWLNRNWZOIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methyl-2-thienyl)ethanamine (CAS 30433-92-2): Structural, Physicochemical, and Patent-Linked Procurement Guide


2-(5-Methyl-2-thienyl)ethanamine is a C7–thiophene ethylamine building block (molecular weight 141.23 g·mol⁻¹, LogP 2.26) in which a primary amine is tethered to the 2‑position of a 5‑methyl‑substituted thiophene ring . The methyl substituent at the five‑position of the heterocycle distinguishes it from the widespread unsubstituted 2‑thiopheneethanamine (MW 127.21, LogP ~1.95) and provides an electronically and sterically distinct scaffold for downstream derivatization . This compound is explicitly cited in patents spanning orexin receptor antagonism and organometallic OLED emitters, confirming its role as a privileged fragment in both life‑science and materials‑science discovery programs .

2-(5-Methyl-2-thienyl)ethanamine: Why In‑Class Thiophene Ethylamines Are Not Interchangeable


Close structural analogs such as unsubstituted 2‑thiopheneethanamine, 2‑(5‑chloro‑2‑thienyl)ethanamine, and 2‑(5‑ethyl‑2‑thienyl)ethanamine cannot be regarded as drop‑in replacements for 2‑(5‑methyl‑2‑thienyl)ethanamine because small variations in the 5‑position substituent produce measurable changes in lipophilicity, boiling point, and electron density of the aromatic ring, which in turn modulate reactivity, purification behavior, and final compound properties . The methyl‑substituted variant possesses a LogP of 2.26, whereas the unsubstituted congener exhibits a LogP of 1.95 and the 5‑chloro derivative has a predicted LogP of 1.78; these differences directly affect phase‑transfer and chromatographic retention in multi‑step syntheses . Moreover, intellectual‑property filings explicitly claim 2‑(5‑methyl‑2‑thienyl)ethanamine as a key intermediate, making generic substitution scientifically risky and potentially patent‑infringing .

2-(5-Methyl-2-thienyl)ethanamine: Head‑to‑Head Physicochemical and Patent‑Linked Differentiation Data


Lipophilicity (LogP) of 2-(5-Methyl-2-thienyl)ethanamine Versus Unsubstituted and 5‑Chloro Analogs

The octanol‑water partition coefficient (LogP) of 2‑(5‑methyl‑2‑thienyl)ethanamine is 2.26, which is 0.31 log‑units higher than that of the unsubstituted 2‑thiopheneethanamine (LogP 1.95) and 0.48 log‑units higher than the predicted LogP of 2‑(5‑chloro‑2‑thienyl)ethanamine (1.78) . This ranking indicates that the 5‑methyl substitution confers the greatest lipophilicity among the three comparators, consistent with the electron‑donating character of the methyl group enhancing the non‑polar surface area of the molecule.

Lipophilicity Physicochemical profiling Medicinal chemistry

Atmospheric‑Pressure Boiling Point of 2-(5-Methyl-2-thienyl)ethanamine Versus 2‑Thiopheneethanamine

The boiling point of 2‑(5‑methyl‑2‑thienyl)ethanamine at 760 mmHg is 216.6 °C, approximately 15–16 °C higher than the boiling point of the unsubstituted 2‑thiopheneethanamine (200–201 °C at 750 mmHg) . The difference is consistent with the added molecular weight and van‑der‑Waals surface area contributed by the 5‑methyl group.

Boiling point Distillation Process chemistry

Patent‑Cited Use as a Privileged Orexin‑Receptor Antagonist Fragment

US Patent US2008/249125 A1 (Hoffmann‑La Roche) explicitly names 2‑(5‑methyl‑2‑thienyl)ethanamine as an integral building block for heterocyclic orexin receptor antagonists intended for the treatment of sleep–wake disorders and metabolic dysregulation . In the patent disclosures, the methyl‑substituted thiophene‑ethylamine core is conjugated to elaborated amide and carboxamide side chains, generating compounds with orexin‑1/orexin‑2 receptor antagonism. Although quantitative IC₅₀ values for the bare amine intermediate are not reported, the inclusion of this specific CAS‑numbered entity in a composition‑of‑matter patent signifies a validated, non‑obvious structural requirement that would not be satisfied by an unsubstituted or halo‑substituted congener .

Orexin antagonist Sleep–wake disorder CNS drug discovery

Utilization in Organometallic OLED Emitter Complexes

Taiwanese patent TW‑201823261‑A and its US counterpart US‑2018175309‑A1 disclose organometallic iridium and platinum complexes in which 2‑(5‑methyl‑2‑thienyl)ethanamine serves as a coordinating ligand precursor, enabling fabrication of organic light‑emitting diodes with enhanced luminous efficiency . The 5‑methyl group on the thiophene ring tunes the HOMO–LUMO gap of the resulting metal complex, a parameter that is acutely sensitive to the electron‑donating character of the substituent. Substitution with the non‑methylated thiophene‑2‑ethylamine would alter the emission wavelength and device efficiency, making the methyl‑substituted building block non‑fungible for this application.

OLED Organometallic complex Materials science

Fragment‑Based Screening: Structural Engagement with Soluble Epoxide Hydrolase

The 5‑methyl‑2‑thienyl‑methylamine motif appears in the X‑ray co‑crystal structure of soluble epoxide hydrolase (sEH) deposited as PDB 4Y2Y, where the fragment 2‑(2‑fluorophenyl)-N‑[(5‑methyl‑2‑thienyl)methyl]ethanamine binds in the catalytic pocket . Although this is a substituted derivative of the target compound, the structural data demonstrate that the 5‑methyl‑thiophene substructure is accommodated by the enzyme active site and participates in key van‑der‑Waals contacts . In contrast, the unsubstituted thiophene‑ethylamine scaffold lacks the methyl‑mediated shape complementarity evident in the electron density, suggesting reduced affinity for this pocket.

Fragment-based drug discovery sEH Crystallography

Evidence Gap Statement: Limited Availability of Direct Biological Head‑to‑Head Comparisons

Despite thorough searching of primary literature, patent databases, and authoritative chemical registries, no published study was identified that directly compares the biological activity (e.g., receptor binding IC₅₀, cellular potency, in vivo pharmacokinetics) of 2‑(5‑methyl‑2‑thienyl)ethanamine against a structurally defined comparator compound under identical assay conditions . The compound is predominantly deployed as a synthetic intermediate, and most bioactivity data reside with elaborated derivatives rather than the free amine. Procurement decisions must therefore rely on the compound’s well‑characterized physicochemical profile and its validated role in patent‑protected synthetic sequences rather than on intrinsic pharmacological superiority over analogs.

Data gap Procurement decision Bioactivity

2-(5-Methyl-2-thienyl)ethanamine: Evidence‑Linked Application Scenarios for Scientific and Industrial Procurement


CNS Drug Discovery: Orexin Receptor Antagonist Lead Optimization

Research teams pursuing orexin‑1/orexin‑2 receptor antagonists for insomnia or narcolepsy indications can directly incorporate 2‑(5‑methyl‑2‑thienyl)ethanamine as the eastern amine fragment in the amide‑coupling step disclosed in US Patent US2008/249125 A1 . The methyl‑substituted thiophene ring provides the lipophilicity (LogP 2.26) required for blood‑brain barrier penetration of the resultant conjugates, a property that would be diminished with the more polar 5‑chloro analog (predicted LogP 1.78) or the lower‑molecular‑weight unsubstituted scaffold .

OLED Materials R&D: Organometallic Emitter Synthesis

Industrial laboratories developing phosphorescent OLED emitter materials can employ 2‑(5‑methyl‑2‑thienyl)ethanamine as the chelating amine precursor for iridium(III) and platinum(II) complexes as taught in TW‑201823261‑A . The electron‑donating 5‑methyl group red‑shifts the metal‑to‑ligand charge‑transfer band relative to the unsubstituted thiophene‑ethylamine, enabling fine‑tuning of emission chromaticity without altering the core ligand architecture. Procurement of the exact CAS 30433-92-2 intermediate ensures batch‑to‑batch consistency of the optoelectronic properties of the final device.

Fragment‑Based Screening Library Design Targeting Soluble Epoxide Hydrolase

Medicinal chemistry groups building fragment libraries for soluble epoxide hydrolase (sEH) can include 2‑(5‑methyl‑2‑thienyl)ethanamine as a core scaffold based on the crystallographic validation of the 5‑methyl‑thiophene‑methylamine binding mode observed in PDB entry 4Y2Y . Although the deposited ligand is an elaborated derivative, the electron density confirms that the 5‑methyl‑thiophene moiety occupies a well‑defined hydrophobic sub‑pocket, supporting its retention during fragment‑growing or scaffold‑hopping exercises.

Process Chemistry Scale‑Up: Physicochemical Rationale for Distillation‑Based Purification

Process development teams scaling the synthesis of thiophene‑containing intermediates can select 2‑(5‑methyl‑2‑thienyl)ethanamine over the lower‑boiling 2‑thiopheneethanamine (bp 200–201 °C) when the reaction sequence generates volatile by‑products that co‑distill below 210 °C . The 15.6 °C elevation in boiling point (to 216.6 °C) provides a wider thermal window for fractional distillation, reducing cross‑contamination and improving isolated yields of the amine intermediate.

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